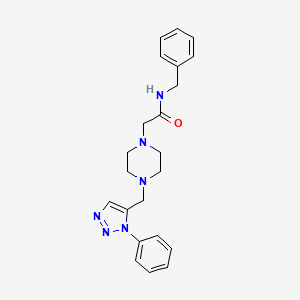

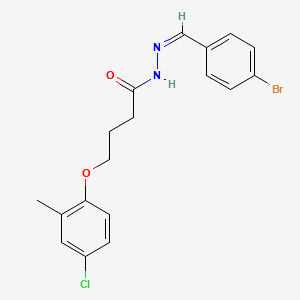

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One popular approach is the Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Molecular Structure Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles are diverse. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary widely depending on their specific structure. Generally, they are known for their high chemical stability, aromatic character, strong dipole moment, and ability to form hydrogen bonds .Scientific Research Applications

Anticancer Activity : A study by Boddu et al. (2018) synthesized a series of compounds similar to the specified chemical and evaluated their in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma. The study found significant anticancer activity in some of these compounds, supported by molecular docking studies (Boddu et al., 2018).

Antipsychotic Evaluation : Research by Bari et al. (2019) focused on synthesizing aryl piperazine derivatives, similar to the chemical , for their antipsychotic activity. The study aimed to synthesize and evaluate these compounds for their potential in treating psychotic disorders (Bari et al., 2019).

In Vitro Biological Investigations : Chhatriwala et al. (2014) synthesized similar piperazine-based heterocycles and tested them for their biological efficacy against various bacteria, fungi, and Mycobacterium tuberculosis. The study revealed that most of the N-benzothiazole-substituted piperazine derivatives showed moderate to good bioefficacies (Chhatriwala et al., 2014).

Positive Inotropic Activity : Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, similar to the specified compound. These compounds were evaluated for their positive inotropic activity, which affects heart muscle contractions (Zhang et al., 2008).

Synthesis and Antimicrobial Activity : A study by Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives with piperazine, and evaluated their antimicrobial activity. The compounds demonstrated a broad spectrum of activity, particularly against Candida species (Temiz‐Arpacı et al., 2005).

Synthesis and Antitumor Activity : Wu et al. (2017) designed and synthesized a series of similar compounds, evaluating their antitumor activities in vitro. These compounds showed potent antiproliferative activity against certain cancer cell lines, with some inducing cell apoptosis and causing G1-phase arrest in cell division cycles (Wu et al., 2017).

Mechanism of Action

Target of Action

It’s known that similar compounds with a1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

The1,2,3-triazole moiety is known to actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming stable complexes, thereby modulating their activity.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This suggests that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It’s known that thepiperazine ring is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit antioxidant properties and the ability to inhibit soybean lipoxygenase (lox) , suggesting potential anti-inflammatory effects.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Triazole compounds, including N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are known to interact with biomolecules such as enzymes and proteins, and these interactions can be of various types due to the triazole ring’s ability to act as a hydrogen bond acceptor and donor simultaneously .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully explored. Many triazole compounds have been found to be highly effective in animal models of various diseases .

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and cofactors .

Transport and Distribution

Triazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Triazole compounds are known to interact with various cellular compartments and organelles .

Properties

IUPAC Name |

N-benzyl-2-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c29-22(23-15-19-7-3-1-4-8-19)18-27-13-11-26(12-14-27)17-21-16-24-25-28(21)20-9-5-2-6-10-20/h1-10,16H,11-15,17-18H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNLSJDDIXJRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)

![Tert-butyl 3-[methyl-[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2424272.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)

![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)